5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole
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Overview
Description
Thiazoles and imidazoles are both five-membered heterocyclic compounds that are widely studied due to their various pharmaceutical applications . Thiazoles, in particular, are found in more than 18 FDA-approved drugs .
Synthesis Analysis
The synthesis of thiazole and imidazole derivatives often involves condensation reactions and nucleophilic displacements . For instance, one method starts with the condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines, and finally cyclocondensation in the presence of sodium amide .Molecular Structure Analysis
Thiazoles and imidazoles are planar structures. The aromaticity of these compounds is characterized by the delocalization of π-electrons .Chemical Reactions Analysis
Thiazole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole” would depend on its exact structure.Scientific Research Applications
Reactivity and Structural Analysis
- Reactivity Studies : The compound has been investigated for its reactivity with hydrochloric acid in ethanol. Its nature was established based on infrared, NMR, mass spectra, and crystal structure determination (Andreani et al., 1997).
Anticancer Potential
- Anticancer Activity : Research has explored the anticancer potential of imidazo[2,1-b][1,3,4]-thiadiazole derivatives. A 5-bromo-6-(4-chlorophenyl) variant demonstrated significant activity against leukemic cancer cell lines (Noolvi et al., 2011).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Properties : The compound's derivatives have shown promising anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).
Herbicidal Applications
- Herbicidal Usage : Some imidazo[2,1-b]thiazoles, including variants of the compound, have been synthesized and tested for herbicidal efficacy. They showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).
Antitubercular Activity
- Antitubercular Effects : Imidazo[2,1-b][1,3,4]thiadiazole derivatives, structurally related to the compound, have been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Ramprasad et al., 2016).
Antiinflammatory and Antimicrobial Properties
- Synthesis and Biological Activities : The compound's derivatives have been synthesized and tested for antiinflammatory, analgesic, antipyretic, and antimicrobial activities (Abignente et al., 1985).
Antimicrobial Activity
- Antimicrobial Efficacy : 6-Methylimidazo[2,1-b]thiazole derivatives exhibited antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Ur et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interactions with biological targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Future Directions
Research into thiazole and imidazole derivatives is ongoing, with scientists around the globe studying their synthesis methods and biological activities . Future directions could include the development of new synthesis methods, exploration of additional biological activities, and the design of new drugs based on these scaffolds.
Properties
IUPAC Name |
5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S2/c1-8-6-19-13-16-11(12(14)17(8)13)7-18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHCBZEJWYMNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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